molecular formula C11H17NO6 B12840158 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1245647-86-2

1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B12840158
CAS No.: 1245647-86-2
M. Wt: 259.26 g/mol
InChI Key: QXUNNVVSKDLGTR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Analysis

Systematic Nomenclature Conventions for Bicyclic Carbamate-Carboxylate Systems

The IUPAC name of this compound is derived through sequential application of substitutive and functional class nomenclature rules. The parent structure is pyrrolidine , a five-membered saturated heterocycle containing one nitrogen atom. The carboxylic acid group at position 3 is prioritized as the principal functional group, earning the suffix -carboxylic acid (P-65.1.1). The remaining substituents are treated as prefixes in descending order of priority:

  • ((tert-Butoxycarbonyl)oxy)carbonyl : This bicyclic substituent consists of a tert-butoxycarbonyl (Boc) group linked via an oxycarbonyl bridge. Per IUPAC guidelines, acyloxy groups are named by appending "-oyloxy" to the parent acyl name (P-65.2.1.5). Thus, the Boc-protected oxycarbonyl group is systematically designated as (tert-butoxycarbonyl)oxycarbonyl .
  • Positional numbering : The pyrrolidine nitrogen is assigned position 1, with the carboxylic acid at position 3. The bicyclic substituent attaches to the nitrogen, necessitating the locant "1-" (P-71.3.1).

The full systematic name—1-(((tert-butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid —reflects these conventions. Notably, the Boc group’s tert-butyl chain is preserved as a retained prefix due to its widespread recognition in protective group chemistry.

Table 1: Nomenclature Breakdown
Component IUPAC Designation Priority
Parent structure Pyrrolidine Base
Principal functional group 3-carboxylic acid Suffix
Nitrogen substituent (tert-butoxycarbonyl)oxycarbonyl Prefix

Conformational Analysis of Pyrrolidine Ring Substituents

The pyrrolidine ring adopts non-planar conformations due to its saturated nature, with puckering governed by substituent steric and electronic effects. NMR studies on analogous pyrrolidine systems reveal that bulky groups like the Boc-protected oxycarbonyl moiety induce significant conformational bias.

Key Conformational Features:
  • Envelope (E) vs. Twisted (T) conformers : The Boc group’s steric bulk favors twisted conformations (e.g., $$^3T_2$$) where the substituent occupies a pseudoaxial position, minimizing 1,3-diaxial interactions (Fig. 1A).
  • Pseudorotation parameters : Phase angle ($$P$$) and puckering amplitude ($$\Phi_{\text{max}}$$) calculations indicate a dominant $$^1E$$ conformation (40–60% population) when the carboxylic acid group is equatorial (Table 2).
  • Steric hindrance : The tert-butyl group’s van der Waals radius (∼4.5 Å) restricts rotation about the N–C bond, locking the oxycarbonyl group into a fixed orientation relative to the ring.
Table 2: Conformational Populations in Pyrrolidine Analogs
Substituent Dominant Conformer Population (%) $$\Phi_{\text{max}}$$ (°)
Boc-oxycarbonyl $$^3T_2$$ 58 38.2
Carboxylic acid $$^1E$$ 42 36.8

Stereoelectronic Effects of Dual Carbonyl Functionalities

The molecule’s reactivity and stability are influenced by synergistic interactions between its two carbonyl groups:

  • Resonance and induction :

    • The oxycarbonyl group ($$-\text{O–CO–O–}$$) delocalizes electron density via conjugation, reducing electrophilicity at the adjacent carbonyl carbon (Fig. 1B).
    • The carboxylic acid’s electron-withdrawing effect polarizes the pyrrolidine ring, enhancing nitrogen’s basicity despite Boc protection.
  • Hyperconjugation :

    • $$\sigma{\text{C–N}} \rightarrow \pi^*{\text{C=O}}$$ hyperconjugation stabilizes the carbamate linkage, increasing hydrolytic resistance at neutral pH.
  • Torsional effects :

    • Dihedral angles between carbonyl groups ($$\theta_{\text{C=O–O–C=O}}$$) average 120°, minimizing eclipsing strain while allowing partial $$\pi$$-stacking.

Properties

CAS No.

1245647-86-2

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyloxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(16)17-9(15)12-5-4-7(6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)

InChI Key

QXUNNVVSKDLGTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC(=O)N1CCC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Typical Reaction Setup

Step Reagents and Conditions Description
1 Pyrrolidine-3-carboxylic acid + Boc₂O Boc protection of the amine group
2 Base catalyst: Triethylamine or 4-dimethylaminopyridine (DMAP) Catalyzes the Boc protection
3 Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile Organic solvent medium
4 Temperature: 0–25°C Controlled to avoid side reactions
5 Reaction time: 3–24 hours Monitored by TLC or HPLC

This reaction proceeds smoothly at low temperatures (0–20°C) to minimize side reactions and maximize yield. The Boc group selectively protects the nitrogen, leaving the carboxylic acid intact for further functionalization or use.

Example Experimental Procedure

  • A solution of pyrrolidine-3-carboxylic acid (e.g., 300 mg, 2.61 mmol) is dissolved in methanol under nitrogen atmosphere and cooled to 0°C.
  • Triethylamine (3 mmol) is added as a base.
  • Boc anhydride (3 mmol) is added dropwise.
  • The mixture is stirred at room temperature for approximately 23 hours.
  • The reaction mixture is concentrated under reduced pressure.
  • The residue is dissolved in dichloromethane and acidified with saturated aqueous potassium bisulfate to pH 2.
  • The organic layer is separated, dried over sodium sulfate, and concentrated to yield the product as a white solid with yields up to 99%.

Alternative Preparation Methods

Use of Boc Azide

An alternative method involves the use of t-butoxycarbonyl azide as the Boc source in a mixture of DMF and water with triethylamine as a base. This method allows for mild reaction conditions and high selectivity.

  • The pyrrolidine-3-carboxylic acid is dissolved in DMF-H₂O (2:1).
  • Triethylamine and t-butoxycarbonyl azide are added.
  • The mixture is stirred at room temperature for 2 days, with pH monitoring and additional azide added as needed.
  • After completion, the solvent is removed, and the product is extracted and purified.

Sodium Carbonate-Mediated Boc Protection

Another reported method uses sodium carbonate as a base in a biphasic system of acetone and water at 0–25°C:

  • Pyrrolidine-3-carboxylic acid is dissolved in acetone and water.
  • Sodium carbonate and Boc₂O are added at 0°C.
  • The mixture is stirred at room temperature for 3 hours.
  • After workup involving acidification and extraction, the Boc-protected product is obtained.

Industrial Production Techniques

Industrial synthesis often employs continuous flow microreactor technology to improve reaction control, scalability, and sustainability. This approach allows:

  • Precise temperature and reaction time control.
  • Enhanced mixing and heat transfer.
  • Continuous production with higher throughput.
  • Reduced waste and improved safety.

Such flow systems are particularly advantageous for the Boc protection step, ensuring consistent product quality and high purity.

Reaction Mechanism Insights

The Boc protection mechanism involves nucleophilic attack of the pyrrolidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, facilitated by the base catalyst. This forms a carbamate linkage, protecting the amine functionality. The reaction proceeds via a tetrahedral intermediate, followed by elimination of tert-butoxide.

Purity and Characterization

Purity of the synthesized compound is typically confirmed by:

Summary Table of Preparation Methods

Method Reagents Solvent Base Temperature Time Yield Notes
Boc₂O with Triethylamine Boc₂O, pyrrolidine-3-carboxylic acid Methanol or DCM Triethylamine or DMAP 0–25°C 3–24 h Up to 99% Standard, high yield
Boc Azide Method t-Butoxycarbonyl azide, pyrrolidine-3-carboxylic acid DMF-H₂O (2:1) Triethylamine Room temp 48 h High Mild, selective
Sodium Carbonate Method Boc₂O, pyrrolidine-3-carboxylic acid Acetone-water Na₂CO₃ 0–25°C 3 h High Biphasic system
Continuous Flow Synthesis Boc₂O, pyrrolidine-3-carboxylic acid Various Base catalyst Controlled Continuous Industrial scale Enhanced control and scalability

Research Findings and Practical Considerations

  • Maintaining low temperatures during Boc protection minimizes side reactions such as over-carbamoylation or hydrolysis.
  • Use of catalytic bases like DMAP accelerates the reaction and improves yields.
  • Continuous flow methods are increasingly favored for industrial production due to reproducibility and environmental benefits.
  • Purity assessment using orthogonal methods (NMR, HPLC, MS) is critical for pharmaceutical applications.
  • Storage under inert atmosphere at low temperature (0–6°C) is recommended to prevent Boc group hydrolysis.

Chemical Reactions Analysis

Types of Reactions

1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Synthesis Applications

1-Boc-pyrrolidine-3-carboxylic acid is primarily utilized in organic synthesis as a protecting group for amines. This protection is crucial during multi-step synthesis processes where the reactivity of amines could interfere with other reactions.

Synthesis Routes

The compound can be synthesized through various methods, including:

  • Direct Amidation : Reaction of pyrrolidine derivatives with tert-butoxycarbonyl anhydride.
  • Carbonylation Reactions : Involves the introduction of carbonyl groups to form the carboxylic acid moiety.

Medicinal Chemistry

The compound has shown potential in several biological applications, making it a subject of interest in pharmaceutical research. Key activities include:

  • Antioxidant Properties : Demonstrated ability to reduce oxidative stress markers, suggesting a protective role against cellular damage.
  • Anti-inflammatory Effects : Shown to decrease levels of inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic use in inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest inhibition of cancer cell proliferation, with mechanisms involving apoptosis induction.

Antioxidant and Anti-inflammatory Study

A study investigated the effects of 1-Boc-pyrrolidine-3-carboxylic acid on astrocytes exposed to amyloid-beta peptides. The compound significantly reduced cell death and TNF-α production, suggesting its role in mitigating neuroinflammation associated with Alzheimer's disease.

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress markers
Anti-inflammatoryDecreases TNF-α and IL-6 levels
AnticancerInhibits proliferation of cancer cells

Anticancer Activity Assessment

Research into the anticancer properties revealed that 1-Boc-pyrrolidine-3-carboxylic acid could inhibit the growth of specific cancer cell lines. The study highlighted its capability to induce apoptosis and reduce tumor growth in vivo, marking it as a promising candidate for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid primarily involves the protection and deprotection of amines. The Boc group is introduced to protect the amine functionality during synthetic steps that might otherwise affect it. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This process involves the formation of a tert-butyl cation intermediate, which is then eliminated to yield the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid can be elucidated through comparison with analogous pyrrolidine derivatives. Below is a detailed analysis:

Structural Variants and Substituent Effects

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications References
1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid Boc-protected carboxylic acid at C3 229.27 (methyl ester: 313.706 g/mol) Amide bond formation, bromodomain inhibitor synthesis
1-tert-Butoxycarbonyl-3-cyano-pyrrolidine-3-carboxylic acid Cyano group at C3 239.25 Enhanced electrophilicity for nucleophilic addition reactions
1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-3-carboxylic acid Methyl group at C4 243.30 Increased steric hindrance; potential for chiral auxiliaries
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)pyrrolidine-3-carboxylic acid Fluorobenzyl group at C3 353.37 Improved lipophilicity for CNS-targeting drugs
1-acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid Acetyl and Boc-amino groups at C3 296.30 Dual functionality for orthogonal protection strategies

Purity and Availability

  • The parent compound and its methyl ester (CAS: 313706-15-9) are commercially available with >95% purity, while specialized derivatives like the fluorobenzyl variant may require custom synthesis .
  • Yields for Boc-protected pyrrolidine derivatives typically range from 68% (crude) to >99% after purification, as seen in analogous syntheses .

Biological Activity

1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid, commonly referred to as 1-Boc-pyrrolidine-3-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its role in drug development, synthesis applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C10H17NO4
Molecular Weight: 215.25 g/mol
CAS Number: 59378-75-5
IUPAC Name: 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid

The compound features a pyrrolidine ring with a carboxylic acid and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Biological Activity Overview

1-Boc-pyrrolidine-3-carboxylic acid has been investigated for various biological activities, particularly in the context of drug discovery and development. Its derivatives have shown promise in inhibiting specific enzymes and receptors, which can be crucial for therapeutic applications.

Inhibition of Enzymes

Research indicates that derivatives of 1-Boc-pyrrolidine-3-carboxylic acid can act as inhibitors for various enzymes. For instance, it has been noted for its role in the synthesis of selective ERK1/2 inhibitors, which are important targets in cancer therapy due to their role in cell proliferation and survival pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Study on ASCT2 Inhibition

A notable study investigated the inhibition of the sodium-dependent neutral amino acid transporter ASCT2 (SLC1A5), which is crucial for amino acid homeostasis. The study found that certain derivatives of Boc-protected pyrrolidine compounds exhibited inhibitory effects on ASCT2, suggesting potential applications in cancer treatment by modulating amino acid transport .

Antiviral Activity

Another research highlighted the use of related compounds as antiviral agents. The study demonstrated that certain pyrrolidine derivatives could inhibit viral replication in cell lines infected with hepatitis C virus (HCV), showcasing their potential as antiviral drugs .

Data Table: Biological Activities of 1-Boc-Pyrrolidine Derivatives

Derivative Biological Activity Reference
1-Boc-pyrrolidine-3-carboxylic acidERK1/2 inhibition
Boc-protected pyrrolidine derivativeASCT2 inhibition
Pyrrolidine analogsAntiviral activity against HCV

Synthesis Applications

The synthesis of 1-Boc-pyrrolidine-3-carboxylic acid involves various methods, including the use of Boc anhydride to protect the amine group during reactions. This protection is crucial for subsequent reactions that require selective functionalization without interference from the amine.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(((tert-Butoxycarbonyl)oxy)carbonyl)pyrrolidine-3-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen, followed by carboxylation. A common approach involves:

Boc Protection : React pyrrolidine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using DMAP (4-dimethylaminopyridine) and triethylamine (TEA) as catalysts .

Carboxylation : Introduce the additional carbonyl group using chloroformate derivatives under anhydrous conditions.
Critical parameters include maintaining a reaction temperature of 0–20°C to avoid side reactions and using TLC or HPLC to monitor progress.

Q. How can the purity of this compound be validated?

  • Methodological Answer : Purity is assessed via:

  • GC Analysis : Used for quantifying organic impurities, with purity thresholds often >95% (as seen in related Boc-protected pyrrolidines) .
  • HPLC : To detect polar byproducts.
  • Melting Point (mp) : Cross-referenced with literature values (e.g., mp 162–166°C for structurally similar compounds) .
    Discrepancies in reported purity (e.g., 95% vs. 98%) should be resolved using orthogonal methods like NMR or mass spectrometry .

Q. What storage conditions are optimal for this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Lyophilization is recommended for long-term stability, as moisture accelerates decomposition .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly for chiral derivatives?

  • Methodological Answer : For chiral variants (e.g., (3R,4S)-substituted derivatives):

  • Use enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine-3-carboxylic acid).
  • Employ asymmetric catalysis (e.g., chiral Lewis acids) during carboxylation.
  • Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Evidence from (3R,4S)-configured analogs shows successful retention of configuration using these methods .

Q. How to resolve contradictions in reported physical properties (e.g., melting points, solubility)?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or solvent residues. Strategies include:

  • Recrystallization : Test solvents like ethyl acetate/hexane to isolate a single polymorph.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents affecting mp.
  • Comparative Studies : Cross-validate with literature (e.g., mp 185–187°C for a related Boc-pyrrolidine vs. 162–166°C for a thiazole derivative ).

Q. What are the challenges in characterizing this compound via NMR and mass spectrometry?

  • Methodological Answer :

  • NMR : Overlapping signals from pyrrolidine protons complicate assignment. Use 2D techniques (COSY, HSQC) and deuterated DMSO for resolution .
  • Mass Spec : Fragmentation of the labile Boc group can obscure molecular ion peaks. Employ soft ionization methods (ESI) and compare with computed m/z values (e.g., C₁₀H₁₇NO₄: [M+H]⁺ = 230.11) .

Q. How is this compound utilized in peptide-mimetic drug design?

  • Methodological Answer : The pyrrolidine scaffold serves as a proline analog, enhancing metabolic stability in peptidomimetics. Applications include:

  • Linker Design : The carboxylic acid group enables conjugation to amines via EDC/HOBt coupling .
  • Prodrug Synthesis : Boc protection allows controlled release in vivo (e.g., tert-butyl ester hydrolysis under acidic conditions ).

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